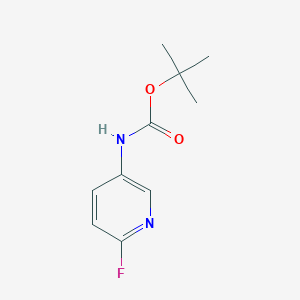









|
REACTION_CXSMILES
|
[F:1][C:2]1[N:7]=[CH:6][C:5]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[CH:4][CH:3]=1.[C:16](=[O:18])=[O:17]>CN(C)CCN(C)C.CCOCC>[C:11]([O:10][C:9]([NH:8][C:5]1[C:4]([C:16]([OH:18])=[O:17])=[CH:3][C:2]([F:1])=[N:7][CH:6]=1)=[O:15])([CH3:12])([CH3:14])[CH3:13]
|


|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=N1)NC(OC(C)(C)C)=O
|
|
Name
|
n-butyllithium hexanes
|
|
Quantity
|
180 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(CCN(C)C)C
|
|
Name
|
|
|
Quantity
|
750 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-15 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
After the addition
|
|
Type
|
CUSTOM
|
|
Details
|
then recooled to −78° C
|
|
Type
|
CUSTOM
|
|
Details
|
to sublime in a separate flask
|
|
Type
|
CUSTOM
|
|
Details
|
the vapor was passed over the rapidly stirred reaction mixture while the cooling bath
|
|
Type
|
CUSTOM
|
|
Details
|
was removed
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to 0° C
|
|
Type
|
ADDITION
|
|
Details
|
Sufficient water was added
|
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve the precipitated product
|
|
Type
|
WASH
|
|
Details
|
the resultant aqueous phase was washed twice with ether
|
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was filtered
|
|
Type
|
WASH
|
|
Details
|
washed with water
|
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)O)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 21.2 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |